N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloro, fluoro, ethylsulfamoyl, and methoxy groups attached to a pyrazole ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and fluoro groups: These groups can be introduced via halogenation reactions using reagents like thionyl chloride or fluorine gas.
Attachment of the ethylsulfamoyl and methoxy groups: These groups are typically introduced through nucleophilic substitution reactions using corresponding sulfonamide and methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
N-(3-Chloro-4-fluorophenyl)-4-methylbenzamide: Used in early discovery research for its unique chemical properties.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide stands out due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C19H18ClFN4O4S |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18ClFN4O4S/c1-3-22-30(27,28)18-8-11(4-7-17(18)29-2)15-10-16(25-24-15)19(26)23-12-5-6-14(21)13(20)9-12/h4-10,22H,3H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
LMWYKDIYKIBOBW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
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